

# An In-depth Technical Guide to NCX 466 (CAS Number: 1262956-64-8)

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## Compound of Interest

Compound Name: NCX 466

Cat. No.: B15609723

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## Introduction

**NCX 466** is a novel cyclooxygenase (COX)-inhibiting nitric oxide (NO) donor (CINOD) with the CAS number 1262956-64-8.<sup>[1][2]</sup> This technical guide provides a comprehensive overview of its core pharmacology, experimental data, and relevant biological pathways, primarily focusing on its therapeutic potential in inflammatory diseases with a fibrotic outcome, such as pulmonary fibrosis. **NCX 466** is designed to inhibit both COX-1 and COX-2 enzymes while simultaneously releasing nitric oxide.<sup>[1][2]</sup> This dual mechanism of action aims to provide anti-inflammatory and analgesic effects through COX inhibition, while the NO-donating moiety is intended to mitigate the gastrointestinal side effects commonly associated with traditional nonsteroidal anti-inflammatory drugs (NSAIDs) and to exert additional anti-inflammatory and antioxidant effects.<sup>[1]</sup>

## Chemical and Physical Properties

Property	Value
CAS Number	1262956-64-8
Molecular Formula	C <sub>20</sub> H <sub>24</sub> N <sub>2</sub> O <sub>9</sub>
Molecular Weight	436.41 g/mol [2]
IUPAC Name	(S)-5,6-bis(nitrooxy)hexyl (S)-2-(6-methoxynaphthalen-2-yl)propanoate[1]
Synonyms	NCX-466, NCX466[1]
Appearance	Solid powder[1]
Purity	≥98%[2]
Solubility	Soluble to 100 mM in DMSO and ethanol[2]
Storage	Store at -20°C[2]

## Pharmacological Profile in a Preclinical Model of Lung Fibrosis

The primary preclinical data for **NCX 466** comes from a study utilizing a bleomycin-induced lung fibrosis model in C57BL/6 mice. This model is a well-established method for inducing pulmonary fibrosis to test the efficacy of potential therapeutic agents.[3]

## Experimental Design and Dosing

In the key study, lung fibrosis was induced in mice by a single intratracheal instillation of bleomycin. Following induction, mice were treated orally once daily for 14 days with either vehicle, **NCX 466** (at doses of 1.9 or 19 mg/kg), or an equimolar dose of its parent compound, naproxen (1 or 10 mg/kg).

## Key Findings

**NCX 466** demonstrated superior efficacy compared to naproxen in mitigating several key markers of inflammation and fibrosis in the lungs.

The following table summarizes the quantitative data from the bleomycin-induced lung fibrosis model, comparing the effects of the high dose of **NCX 466** (19 mg/kg) and an equimolar dose of naproxen (10 mg/kg) to the bleomycin-treated vehicle group.

Biomarker	Bleomycin + Vehicle	Bleomycin + NCX 466 (19 mg/kg)	Bleomycin + Naproxen (10 mg/kg)
Transforming Growth Factor- $\beta$ (TGF- $\beta$ ) (pg/mg protein)	~150	~50	~100
Thiobarbituric Acid Reactive Substances (TBARS) (nmol/mg protein)	~0.8	~0.4	~0.6
8-hydroxy-2'-deoxyguanosine (8-OHdG) (ng/mg DNA)	~1.2	~0.6	~0.9
Myeloperoxidase (MPO) Activity (U/g tissue)	~2.5	~1.0	~1.5
Prostaglandin E <sub>2</sub> (PGE <sub>2</sub> ) (pg/mg protein)	~400	~200	~200

Note: The values presented are estimations based on graphical data from the cited literature. A significant reduction ( $p < 0.05$ ) was observed for **NCX 466** compared to naproxen for TGF- $\beta$ , TBARS, 8-OHdG, and MPO activity.

## Experimental Protocols

### Bleomycin-Induced Lung Fibrosis in Mice

- Animal Model: Male C57BL/6 mice are used.

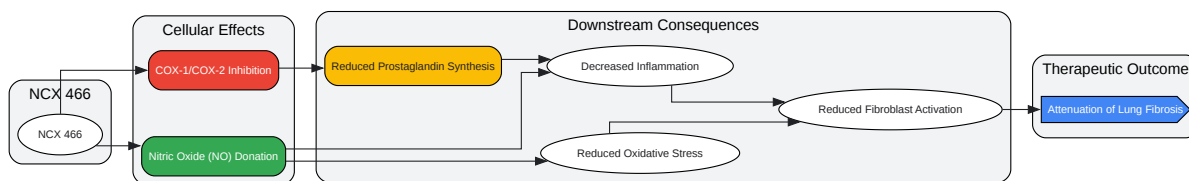
- **Induction of Fibrosis:** Mice are anesthetized, and a single intratracheal instillation of bleomycin (0.05 IU in saline) is administered to induce lung injury and subsequent fibrosis.
- **Treatment:** Starting from the day of bleomycin administration, mice are treated orally once daily for 14 consecutive days with either the vehicle control, **NCX 466**, or naproxen at the specified doses.
- **Endpoint Analysis:** At the end of the 14-day treatment period, animals are euthanized, and lung tissues are collected for analysis.

## Biochemical Assays

- **TGF- $\beta$  Measurement:** Lung tissue homogenates are analyzed for TGF- $\beta$  levels using a commercially available enzyme-linked immunosorbent assay (ELISA) kit.
- **TBARS Assay (Lipid Peroxidation):** Thiobarbituric acid reactive substances, an indicator of lipid peroxidation and oxidative stress, are measured in lung homogenates using a colorimetric assay.
- **8-OHdG Assay (Oxidative DNA Damage):** DNA is extracted from lung tissue, and the levels of 8-hydroxy-2'-deoxyguanosine, a marker of oxidative DNA damage, are quantified using an ELISA kit.
- **MPO Assay (Neutrophil Infiltration):** Myeloperoxidase activity, an index of neutrophil infiltration into the lung tissue, is determined spectrophotometrically from lung homogenates.
- **PGE<sub>2</sub> Measurement:** The levels of prostaglandin E<sub>2</sub> in lung tissue homogenates are measured by a specific enzyme immunoassay.

## Mandatory Visualizations

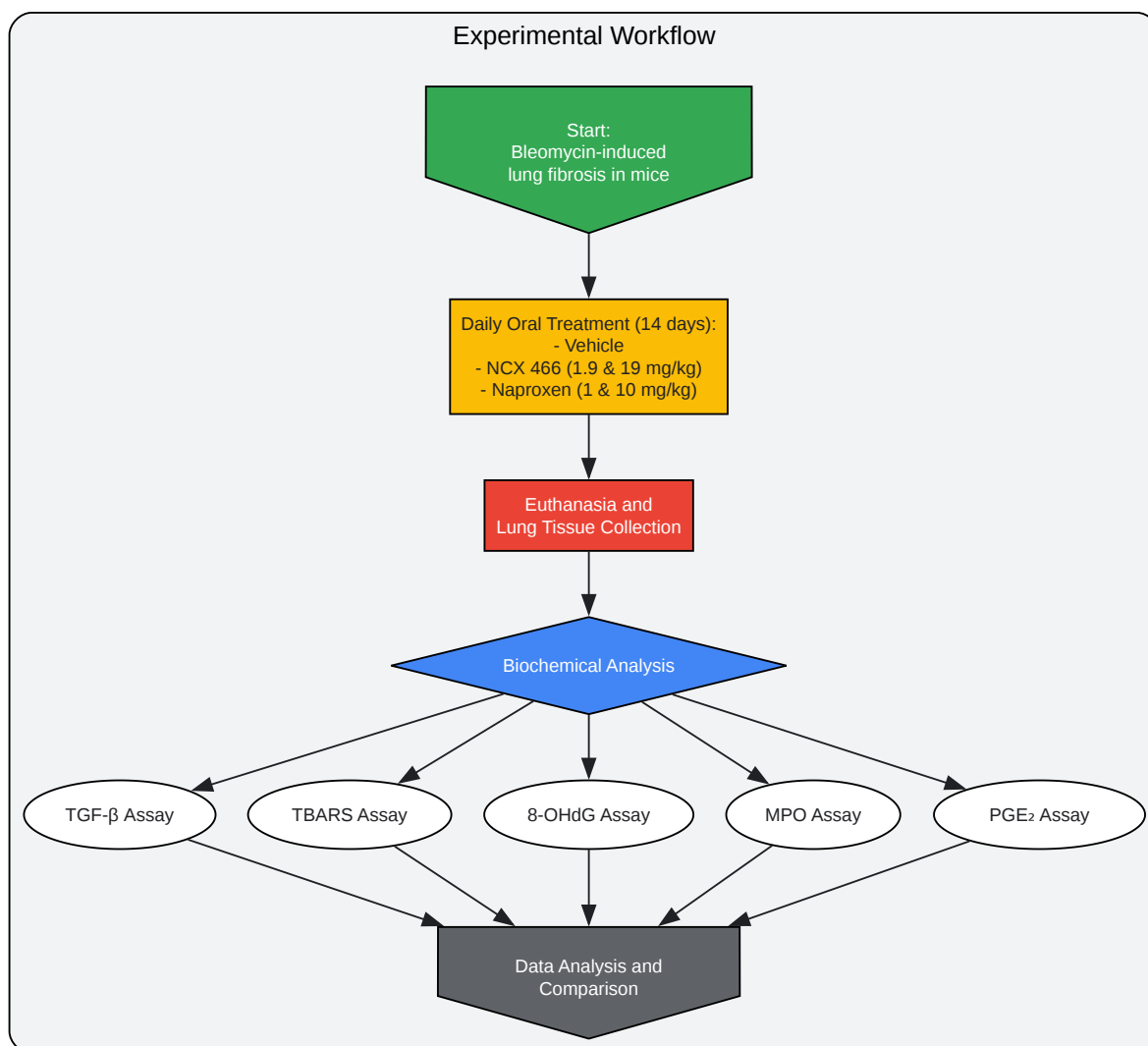
### Proposed Mechanism of Action of NCX 466 in Attenuating Lung Fibrosis



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Caption: Proposed dual mechanism of **NCX 466** in lung fibrosis.

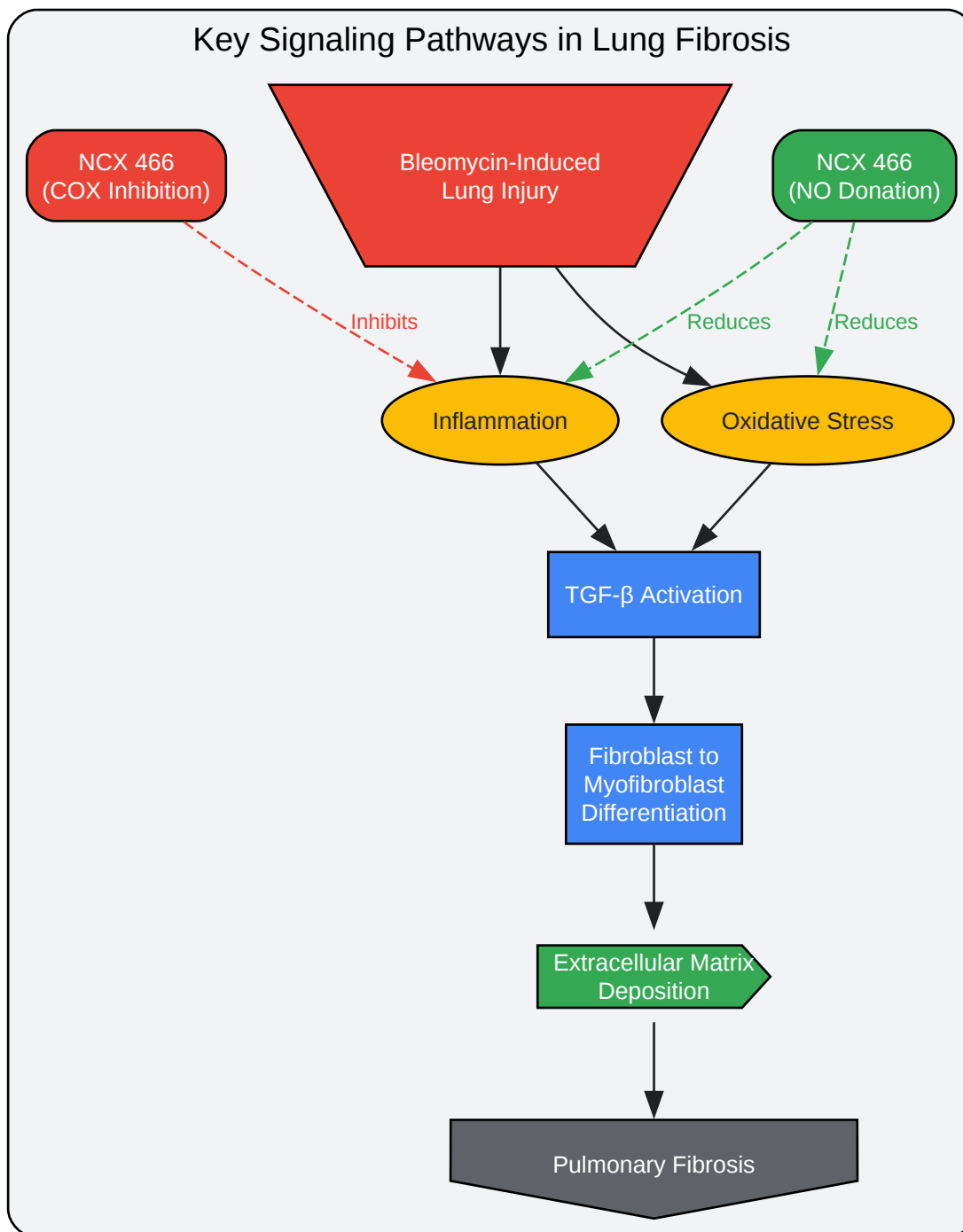
## Experimental Workflow for Preclinical Evaluation of NCX 466



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Caption: Workflow for evaluating **NCX 466** in a lung fibrosis model.

## Signaling Pathways Implicated in the Pathogenesis of Lung Fibrosis and Targeted by NCX 466



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Caption: Interplay of signaling pathways in lung fibrosis and **NCX 466** targets.

## Conclusion

**NCX 466**, a cyclooxygenase-inhibiting nitric oxide donor, has demonstrated significant therapeutic potential in a preclinical model of pulmonary fibrosis. Its dual mechanism of action, involving both COX inhibition and NO donation, appears to offer advantages over traditional NSAIDs like naproxen by not only reducing inflammation but also by effectively targeting oxidative stress and key pro-fibrotic signaling pathways. The superior efficacy of **NCX 466** in reducing levels of TGF- $\beta$  and markers of oxidative damage suggests that the NO-donating moiety plays a crucial role in its anti-fibrotic effects. Further research is warranted to fully elucidate its clinical potential for the treatment of inflammatory and fibrotic lung diseases.

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## References

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- 3. The bleomycin animal model: a useful tool to investigate treatment options for idiopathic pulmonary fibrosis? - PMC [pmc.ncbi.nlm.nih.gov]
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